3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate
Description
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate is a coumarin-derived sulfonate ester characterized by a 3,4-dimethoxyphenyl substituent at the 3-position of the coumarin scaffold and a benzenesulfonate group at the 7-position. The compound’s synthesis likely follows established O-sulfonylation protocols, as demonstrated in analogous coumarin sulfonates (e.g., 8-iodo-4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate), where 7-hydroxycoumarin derivatives react with benzenesulfonyl chloride in dichloromethane (DCM) mediated by triethylamine at ambient temperature . Structural elucidation typically employs spectroscopic methods (IR, NMR) and X-ray crystallography refined using programs like SHELXL, a cornerstone in small-molecule crystallography due to its robustness and precision in handling anisotropic displacement parameters .
The 3,4-dimethoxyphenyl moiety is notable for its electron-donating effects, which may influence the compound’s electronic distribution and reactivity.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18O7S/c1-27-20-11-9-15(13-22(20)28-2)19-12-16-8-10-17(14-21(16)29-23(19)24)30-31(25,26)18-6-4-3-5-7-18/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKWJWBCVGURURM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OS(=O)(=O)C4=CC=CC=C4)OC2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, which can be synthesized via the Pechmann condensation reaction. This involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Next, the 3,4-dimethoxyphenyl group is introduced through a Friedel-Crafts acylation reaction, where the chromen-2-one core reacts with 3,4-dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Finally, the benzenesulfonate ester is formed by reacting the hydroxyl group on the chromen-2-one core with benzenesulfonyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The benzenesulfonate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl benzenesulfonate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding sites. The exact pathways depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
8-Iodo-4-Methyl-2-Oxo-2H-Chromen-7-yl Benzenesulfonate ()
- Substituents : 8-iodo, 4-methyl, and 7-benzenesulfonate groups.
- Synthesis : Prepared via O-sulfonylation of 7-hydroxy-8-iodo-4-methylcoumarin with benzenesulfonyl chloride in DCM/triethylamine (yield: ~75–80%).
- Key Differences : The 8-iodo and 4-methyl groups introduce steric bulk and electron-withdrawing effects, contrasting with the electron-donating 3,4-dimethoxyphenyl group in the target compound. These differences likely alter solubility and reactivity.
Other Coumarin Sulfonates
Such modifications affect lipophilicity and crystallinity, as seen in the monoclinic crystal system of related dimethoxyphenyl compounds (e.g., ).
Dimethoxyphenyl-Containing Analogues
[2-(3,4-Dimethoxyphenyl)ethyl]azanium Chloride Dihydrate ()
- Core Structure : Azanium chloride with a 3,4-dimethoxyphenyl-ethyl substituent.
- Crystallography: Monoclinic (space group P2₁/c), with unit cell parameters a = 21.977 Å, b = 12.2295 Å, c = 10.2217 Å, β = 93.49°, Z = 4.
- Comparison : The dimethoxyphenyl group contributes to π-π stacking and hydrogen bonding in crystal packing, a feature likely shared with the target compound despite differences in core structure.
Triazole Derivatives ()
- Example : 2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-triazol-3-yl)thio)acetic acid.
- Synthesis : Derived from 3,4-dimethoxyphenyl-substituted triazoles via esterification.
- Analytical Methods : Structure confirmed via IR (C=O, S-H stretches), NMR (methoxy protons at δ 3.8–4.0 ppm), and chromatography.
- Divergence : The triazole core and thioacetic acid chain contrast with the coumarin-sulfonate system, highlighting the versatility of dimethoxyphenyl groups in diverse pharmacophores.
Comparative Data Table
*Yield estimated based on analogous reactions in .
Key Findings and Implications
Synthetic Efficiency : The O-sulfonylation method () is broadly applicable to coumarin derivatives, yielding benzenesulfonates in high efficiency under mild conditions.
Crystallographic Trends: Monoclinic systems are common in dimethoxyphenyl-containing compounds (), suggesting predictable packing motifs for the target compound.
Analytical Consistency : IR and NMR remain critical for confirming methoxy and sulfonate functionalities across diverse scaffolds .
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